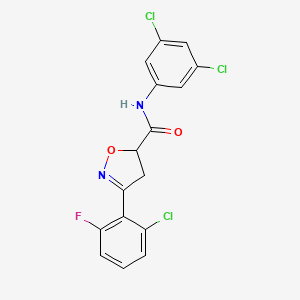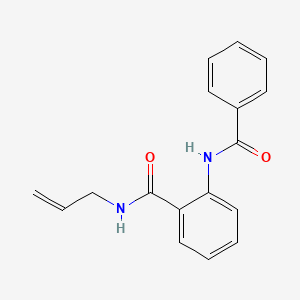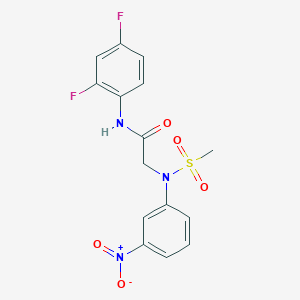![molecular formula C17H17ClN2O2 B4770820 N-[4-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B4770820.png)
N-[4-(butyrylamino)phenyl]-2-chlorobenzamide
Overview
Description
N-[4-(butyrylamino)phenyl]-2-chlorobenzamide, also known as BPN14770, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. BPN14770 was first synthesized in 2016 by Tetra Discovery Partners, a biotechnology company focused on developing treatments for neurological disorders. Since then, BPN14770 has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential applications.
Mechanism of Action
N-[4-(butyrylamino)phenyl]-2-chlorobenzamide works by inhibiting the activity of an enzyme called phosphodiesterase-4D (PDE4D). PDE4D is involved in the regulation of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a critical role in the brain. By inhibiting PDE4D, N-[4-(butyrylamino)phenyl]-2-chlorobenzamide increases cAMP levels, which in turn promotes the activity of a protein called protein kinase A (PKA). PKA is involved in a variety of cellular processes, including synaptic plasticity and inflammation.
Biochemical and Physiological Effects
N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include:
- Improving cognitive function: N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has been found to improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. This effect is thought to be due to the drug's ability to enhance synaptic plasticity, which is critical for learning and memory.
- Reducing inflammation: N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has been found to reduce inflammation in animal models of neuroinflammation. This effect is thought to be due to the drug's ability to inhibit the activity of PDE4D, which is involved in the regulation of inflammatory cytokines.
- Promoting synaptic plasticity: N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has been found to promote synaptic plasticity in animal models of Alzheimer's disease and Fragile X syndrome. This effect is thought to be due to the drug's ability to enhance cAMP/PKA signaling, which is critical for the formation and maintenance of synapses.
Advantages and Limitations for Lab Experiments
N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has several advantages for use in lab experiments. First, it is a small molecule, which makes it easy to synthesize and modify. Second, it has been shown to have a high degree of specificity for PDE4D, which reduces the risk of off-target effects. Third, it has been found to be well-tolerated in animal studies, which suggests that it may have a good safety profile.
However, there are also some limitations to the use of N-[4-(butyrylamino)phenyl]-2-chlorobenzamide in lab experiments. First, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems. Second, its efficacy in human studies has not yet been established, which limits its potential clinical applications. Finally, its synthesis method may be challenging for some labs, which could limit its availability.
Future Directions
There are several potential future directions for research on N-[4-(butyrylamino)phenyl]-2-chlorobenzamide. These include:
- Further exploration of its mechanism of action: While N-[4-(butyrylamino)phenyl]-2-chlorobenzamide's mechanism of action is known to involve inhibition of PDE4D, the downstream effects of this inhibition are not fully understood. Further research could shed light on the specific signaling pathways involved in N-[4-(butyrylamino)phenyl]-2-chlorobenzamide's effects.
- Clinical trials: While N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has shown promise in preclinical studies, its efficacy in human trials has not yet been established. Clinical trials will be necessary to determine whether N-[4-(butyrylamino)phenyl]-2-chlorobenzamide is an effective treatment for neurological disorders.
- Combination therapies: N-[4-(butyrylamino)phenyl]-2-chlorobenzamide may have synergistic effects when combined with other drugs that target different aspects of neurological disorders. Further research could explore the potential for combination therapies using N-[4-(butyrylamino)phenyl]-2-chlorobenzamide and other drugs.
- Optimization of synthesis method: While the synthesis method for N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has been optimized, further improvements could increase yields and reduce costs. This could make N-[4-(butyrylamino)phenyl]-2-chlorobenzamide more accessible to researchers and increase its potential for clinical use.
Scientific Research Applications
N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has been shown to have potential therapeutic applications for a range of neurological disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia. In preclinical studies, N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has been found to improve cognitive function, reduce inflammation, and promote synaptic plasticity. These effects make N-[4-(butyrylamino)phenyl]-2-chlorobenzamide a promising candidate for the development of new treatments for these disorders.
properties
IUPAC Name |
N-[4-(butanoylamino)phenyl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-2-5-16(21)19-12-8-10-13(11-9-12)20-17(22)14-6-3-4-7-15(14)18/h3-4,6-11H,2,5H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGZBMYWMJNGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-chloro-5-[(4-iodobenzoyl)amino]benzoate](/img/structure/B4770739.png)
![4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B4770745.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4770746.png)


![1-[(2-methylbenzyl)sulfonyl]pyrrolidine](/img/structure/B4770776.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B4770779.png)
![2-(2-bromo-4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4770787.png)
![1-(1,3-benzodioxol-5-yl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4770788.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4770793.png)
![1-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B4770805.png)
![N-{[(2-bromophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B4770812.png)

![4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide](/img/structure/B4770817.png)